molecular formula C4H6N2O B2356628 2-Butynoic acid hydrazide CAS No. 494793-39-4

2-Butynoic acid hydrazide

Cat. No. B2356628
CAS RN: 494793-39-4
M. Wt: 98.105
InChI Key: KELXPXCISFJXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydrazones, including 2-Butynoic acid hydrazide, can be achieved by combining suitable aldehydes with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H7N3O2. The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Hydrazones, including this compound, are used as precursors in reactions leading to the construction of heterocycles . They are also involved in the cyclization of gamma-butyrolactones .


Physical And Chemical Properties Analysis

This compound is a colorless solid that is soluble in water and polar organic solvents. It has a molecular weight of 84.07 .

Scientific Research Applications

1. Nucleating Agent for Poly(L-lactic acid)

A study by Kawamoto et al. (2007) explored the use of hydrazide compounds as nucleating agents for poly(L-lactic acid), a biodegradable polymer. Specifically, benzoylhydrazide-type compounds demonstrated exceptional nucleation ability, enhancing the crystallization of poly(L-lactic acid) and potentially improving its processability, productivity, and heat resistance (Kawamoto et al., 2007).

2. Analytical Method Development in Pharmaceutical Industry

Corry, Jackson, and Ray (2019) reported a method for analyzing 2-butynoic acid using ion chromatography-mass spectrometry. This technique, particularly useful in the pharmaceutical industry, allows for the investigation of peak purity and the determination of co-eluting impurities (Corry, Jackson, & Ray, 2019).

3. Understanding Flavin-Protein Interactions

Pompon and Lederer (1982) studied the interaction of 2-keto-3-butynoic acid with flavin-free flavocytochrome b2, a flavoprotein. The modification by 2-keto-3-butynoic acid resulted in a loss of affinity for flavin, providing insights into flavin-protein interactions (Pompon & Lederer, 1982).

4. Study of Thermal Expansion in Polymorphs

Saraswatula, Bhattacharya, and Saha (2015) explored the thermal expansion properties of 2-butynoic acid in its polymorphic forms. They found that the monoclinic form, with a one-dimensional hydrogen bond, exhibited less volumetric thermal expansion compared to the triclinic form, which has a zero-dimensional hydrogen bond (Saraswatula, Bhattacharya, & Saha, 2015).

5. Synthesis and Properties of Polyhydrazides

Hsiao, Dai, and He (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s. These materials were found to be amorphous, soluble in polar solvents, and could be converted into poly(1,3,4-oxadiazole)s and poly(amide–1,3,4-oxadiazole)s, demonstrating potential applications in material science (Hsiao, Dai, & He, 1999).

Safety and Hazards

2-Butynoic acid hydrazide is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

but-2-ynehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-3-4(7)6-5/h5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXPXCISFJXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.